molecular formula C9H8BrN3O2S2 B14897649 2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide

2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide

Cat. No.: B14897649
M. Wt: 334.2 g/mol
InChI Key: VTBOPXYWODVIED-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide typically involves the bromination of 5-methyl-1,3,4-thiadiazole followed by sulfonamide formation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as carbon tetrachloride or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts such as palladium or copper complexes. The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules, leading to the inhibition of key pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methyl-1,3,4-thiadiazole
  • 2-Bromo-5-ethyl-1,3,4-thiadiazole
  • 2-Bromo-5-phenyl-1,3,4-thiadiazole

Uniqueness

2-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-YL)benzenesulfonamide is unique due to the presence of both the brominated thiadiazole ring and the benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H8BrN3O2S2

Molecular Weight

334.2 g/mol

IUPAC Name

2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H8BrN3O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,13)

InChI Key

VTBOPXYWODVIED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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